SARS-CoV-2 3CLpro-IN-21

SARS-CoV-2 3CLpro inhibitor structure-activity relationship

SARS-CoV-2 3CLpro-IN-21 (Compound D6) is a distinct, irreversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), featuring a 2-sulfoxyl-1,3,4-oxadiazole warhead that forms a stable bond with catalytic Cys145. This mechanism contrasts sharply with reversible inhibitors like nirmatrelvir, offering superior target residence time for washout and resistance assays. With a potent enzymatic IC50 of 0.030 µM against SARS-CoV-2 and 0.12 µM against SARS-CoV-1, this compound is a critical benchmark for SAR campaigns and pan-coronavirus research. Choose this exact warhead chemistry to ensure mechanistic consistency and avoid the experimental variability inherent in alternative 3CLpro inhibitors.

Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22 g/mol
Cat. No. B12376534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-21
Molecular FormulaC14H10BrN3O2S
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2
InChIKeyHABXFULFAHHKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-21: A Covalent 3C‑Like Protease Inhibitor for Coronavirus Research


SARS-CoV-2 3CLpro-IN-21 (also known as Compound D6) is a synthetic, irreversible, covalent inhibitor of the SARS-CoV-2 3C‑like protease (3CLpro), a key enzyme essential for viral replication [1]. It is characterized by a 2‑sulfoxyl‑1,3,4‑oxadiazole scaffold that acts as a cysteine‑reactive warhead, forming a covalent bond with the catalytic Cys145 residue [1]. The compound exhibits potent inhibitory activity against SARS-CoV-2 3CLpro, with an IC50 of 0.030 µM, and also demonstrates cross‑reactivity against SARS-CoV‑1 3CLpro (IC50 = 0.12 µM) .

Why SARS-CoV-2 3CLpro-IN-21 Cannot Be Substituted by Other In‑Class 3CLpro Inhibitors


3CLpro inhibitors vary substantially in their warhead chemistry, binding mode (reversible vs. irreversible covalent), and selectivity profiles. SARS-CoV-2 3CLpro-IN-21 utilizes a 2‑sulfoxyl‑1,3,4‑oxadiazole warhead that forms an irreversible covalent bond with Cys145, a mechanism distinct from reversible covalent inhibitors like nirmatrelvir [1]. This difference can profoundly impact target residence time and efficacy against resistant mutants. Furthermore, the compound’s 30‑fold improvement in potency over its parent scaffold (A1, IC50 = 0.98 µM) demonstrates that even within the same chemical series, minor structural variations yield major differences in activity . Substituting with an alternative 3CLpro inhibitor without verifying the specific warhead and potency profile can lead to inconsistent experimental outcomes and invalidate cross‑study comparisons.

SARS-CoV-2 3CLpro-IN-21: Quantified Differentiation Against Key Comparators


30‑Fold Potency Enhancement Over Lead Scaffold A1 in Identical Enzyme Assay

In a direct head‑to‑head comparison conducted within the same study and under identical assay conditions, SARS-CoV-2 3CLpro-IN-21 (D6) achieved an IC50 of 0.030 µM against SARS‑CoV‑2 3CLpro, representing a 33‑fold improvement in potency over the parent compound A1 (IC50 = 0.98 ± 0.12 µM) [1]. This demonstrates the significant optimization achieved through the introduction of the 2‑sulfoxyl‑1,3,4‑oxadiazole scaffold.

SARS-CoV-2 3CLpro inhibitor structure-activity relationship

Broad‑Spectrum Anticoronavirus Activity: Dual Inhibition of SARS-CoV-2 and SARS-CoV-1 3CLpro

SARS-CoV-2 3CLpro-IN-21 exhibits cross‑reactivity against the 3CLpro of SARS‑CoV‑1, with an IC50 of 0.12 µM . While the potency against SARS‑CoV‑2 is higher (IC50 = 0.030 µM), this dual inhibition profile is not universally observed among 3CLpro inhibitors and is particularly valuable for studies on conserved coronavirus proteases.

broad-spectrum antiviral SARS-CoV-1 cross-reactivity

Irreversible Covalent Binding to Catalytic Cys145 Confers Distinct Target Engagement Kinetics

Mass spectrometry‑based peptide profiling confirms that SARS-CoV-2 3CLpro-IN-21 covalently binds to the catalytic cysteine residue Cys145 of SARS‑CoV‑2 3CLpro [1]. This irreversible covalent mechanism contrasts with reversible covalent inhibitors such as nirmatrelvir, which forms a reversible covalent bond with the same residue [2]. The irreversible nature of the bond may confer a prolonged pharmacodynamic effect and a different resistance profile.

covalent inhibitor warhead target engagement

Recommended Scientific Applications for SARS-CoV-2 3CLpro-IN-21 Based on Verified Evidence


Structure‑Activity Relationship (SAR) Studies of 3CLpro Inhibitors

Given the 33‑fold potency improvement over the parent scaffold A1 [1], SARS-CoV-2 3CLpro-IN-21 serves as an ideal benchmark compound for SAR campaigns. Researchers can use it as a reference to evaluate new derivatives, quantify the impact of structural modifications, and validate computational models predicting covalent warhead efficiency.

Mechanistic Investigations of Irreversible vs. Reversible Covalent Inhibition

The confirmed irreversible covalent binding to Cys145 [1] makes this compound a valuable tool for head‑to‑head mechanistic comparisons with reversible covalent inhibitors like nirmatrelvir [2]. It is particularly suited for time‑dependent inhibition assays, washout experiments, and studies on target residence time and resistance development.

Broad‑Spectrum Anticoronavirus Drug Discovery

The compound's dual inhibitory activity against both SARS‑CoV‑2 and SARS‑CoV‑1 3CLpro [1] supports its use in pan‑coronavirus inhibitor programs. It can be employed as a positive control in cross‑species enzyme assays and as a starting point for designing inhibitors targeting conserved regions of the 3CLpro active site.

In Vitro Antiviral Efficacy and Resistance Profiling

Although in‑cell antiviral activity (EC50) data are not yet available for this specific compound, its potent enzymatic IC50 of 0.030 µM [1] positions it as a strong candidate for subsequent evaluation in Vero E6 or A549‑ACE2 cell‑based assays. Researchers can use it to establish baseline sensitivity and to select for resistant viral variants under controlled laboratory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 3CLpro-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.